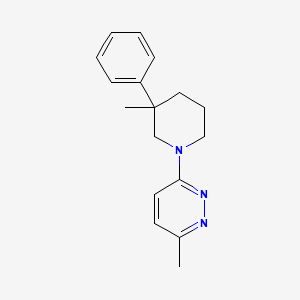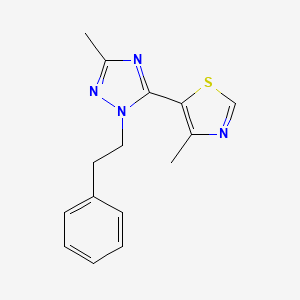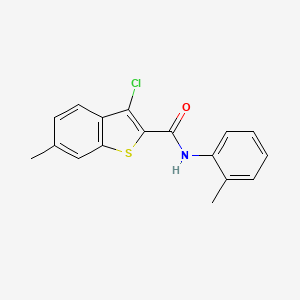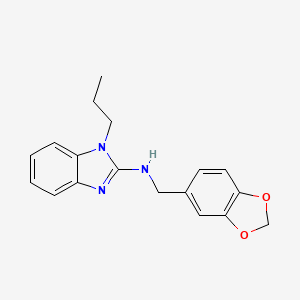![molecular formula C22H34N4O3 B5670129 2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)
2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The compound of interest is part of a class of compounds that can be synthesized via a divergent approach involving the Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This process allows the introduction of a variety of substituents, showcasing the versatility and efficiency of the method for creating complex molecules such as diazaspiro[5.5]undecanes (Yang et al., 2008).
Molecular Structure Analysis The molecular structure of compounds similar to the one has been analyzed through various techniques, including X-ray diffraction. These studies reveal the non-planar nature of the rings involved and highlight the importance of hydrogen bonding in establishing the structural integrity and arrangement of molecules (Yuan et al., 2017).
Chemical Reactions and Properties Chemical reactions involving diazaspiro[5.5]undecan-3-ones often lead to the formation of compounds with potential biological activity, as demonstrated in the synthesis and evaluation of antihypertensive properties in specific derivatives (Clark et al., 1983).
Physical Properties Analysis Analyzing the physical properties of these compounds, including their crystal structure, melting points, and elemental composition, provides insights into their stability and potential applications. Techniques like IR spectra, 1H NMR, and X-ray diffraction are instrumental in these analyses (Yuan et al., 2017).
Chemical Properties Analysis The chemical properties of diazaspiro[5.5]undecan derivatives are characterized by their reactivity and the formation of complex structures through reactions like the Michael addition. These properties are crucial for their potential utility in various applications, including medicinal chemistry (Yang et al., 2008).
properties
IUPAC Name |
2-(3-methoxypropyl)-9-(5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-16-4-5-18-17(14-16)20(24-23-18)21(28)25-11-8-22(9-12-25)7-6-19(27)26(15-22)10-3-13-29-2/h16H,3-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGZFZDGHPAUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)N3CCC4(CCC(=O)N(C4)CCCOC)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)
![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)





![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)

![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)